
1-(sec-Butyl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(sec-Butyl)cyclopropan-1-ol is an organic compound with the molecular formula C7H14O. It belongs to the class of cyclopropanols, which are characterized by a cyclopropane ring bearing a hydroxyl group. This compound is notable for its unique structure, which combines the strained three-membered cyclopropane ring with a secondary butyl group and a hydroxyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(sec-Butyl)cyclopropan-1-ol can be synthesized through various methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the Simmons-Smith reaction, which employs diiodomethane and zinc-copper couple, can be used to cyclopropanate alkenes to form cyclopropane rings . Another method involves the use of diazo compounds, which decompose to form carbenes that react with alkenes to produce cyclopropanes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclopropanation reactions. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Simmons-Smith reaction is favored for its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(sec-Butyl)cyclopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alkanes.
Substitution: Produces halogenated cyclopropanes.
Wissenschaftliche Forschungsanwendungen
1-(sec-Butyl)cyclopropan-1-ol has several applications in scientific research:
Biology: The compound’s unique structure makes it a subject of interest in studies of molecular interactions and enzyme activity.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly as a precursor to bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(sec-Butyl)cyclopropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strain can also affect its reactivity, making it a useful intermediate in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclopropanol: Similar structure but lacks the secondary butyl group.
1-(tert-Butyl)cyclopropan-1-ol: Contains a tertiary butyl group instead of a secondary butyl group.
Cyclopropylmethanol: Contains a methanol group instead of a secondary butyl group.
Uniqueness: 1-(sec-Butyl)cyclopropan-1-ol is unique due to the combination of the cyclopropane ring, secondary butyl group, and hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C7H14O |
|---|---|
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
1-butan-2-ylcyclopropan-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-6(2)7(8)4-5-7/h6,8H,3-5H2,1-2H3 |
InChI-Schlüssel |
SRDOKRCFLKENLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


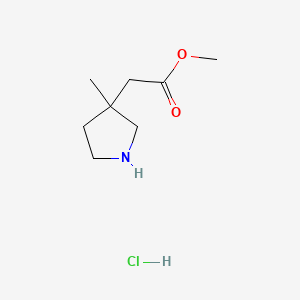
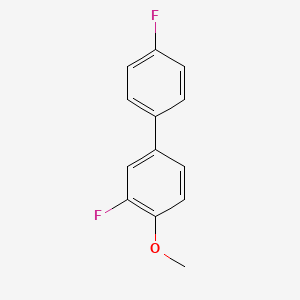
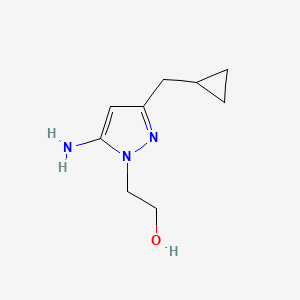
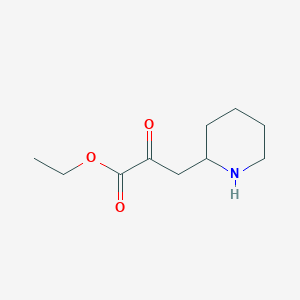
![(1S,2R,3S,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B13628117.png)
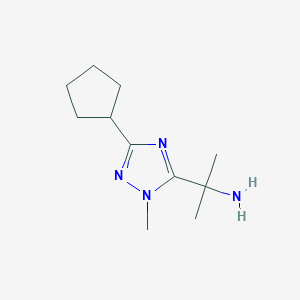
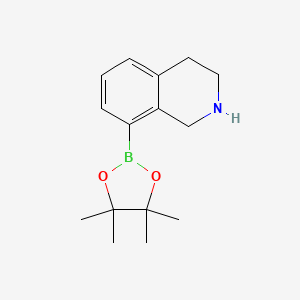
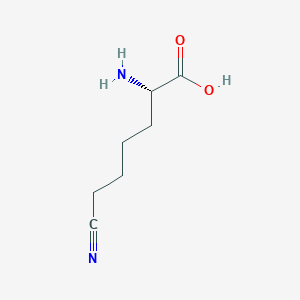
![2'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-1'-carboxylic acid](/img/structure/B13628133.png)
![Ethyl 3-[(cyclopropylmethyl)amino]-2,2-difluoropropanoate](/img/structure/B13628136.png)

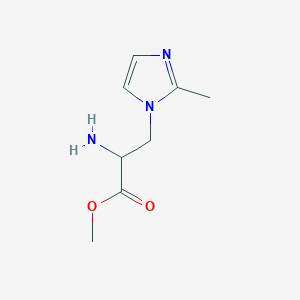
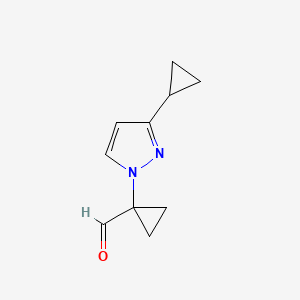
![3-bromo-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazole](/img/structure/B13628151.png)
